molecular formula C14H19N3S B12658370 2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole CAS No. 178979-65-2

2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole

Cat. No.: B12658370
CAS No.: 178979-65-2
M. Wt: 261.39 g/mol
InChI Key: PDTVLVBEWJRMQE-UHFFFAOYSA-N
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Description

2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an aminomethyl group, an isopropyl group, a methyl group, and a phenylthio group attached to the imidazole ring. The compound has a molecular mass of 261.3874 daltons .

Preparation Methods

The synthesis of 2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. This reaction proceeds through the addition of nickel to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or the phenylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

2-Aminomethyl-4-isopropyl-1-methyl-5-phenylthioimidazole can be compared with other imidazole derivatives, such as:

    2-Methylimidazole: A simpler imidazole derivative with fewer substituents, used in the synthesis of pharmaceuticals and agrochemicals.

    4-Phenylimidazole: Another derivative with a phenyl group, known for its use in medicinal chemistry.

    1-Methylimidazole: A basic imidazole derivative used as a catalyst and in the synthesis of ionic liquids.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

178979-65-2

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

(1-methyl-5-phenylsulfanyl-4-propan-2-ylimidazol-2-yl)methanamine

InChI

InChI=1S/C14H19N3S/c1-10(2)13-14(17(3)12(9-15)16-13)18-11-7-5-4-6-8-11/h4-8,10H,9,15H2,1-3H3

InChI Key

PDTVLVBEWJRMQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CN)C)SC2=CC=CC=C2

Origin of Product

United States

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